molecular formula C14H12ClN5OS2 B2392520 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851079-23-7

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2392520
CAS No.: 851079-23-7
M. Wt: 365.85
InChI Key: ILTCSSIZYNPKKH-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (ID: G786-1024) is a heterocyclic acetamide derivative with the molecular formula C₁₅H₁₄ClN₅OS₂ and a molecular weight of 379.89 g/mol . Its structure features:

  • A 4-chlorophenyl-substituted imidazole core linked via a thioether bridge.
  • A 5-methyl-1,3,4-thiadiazol-2-yl group as the acetamide substituent.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS2/c1-9-18-19-13(23-9)17-12(21)8-22-14-16-6-7-20(14)11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTCSSIZYNPKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a thioether linkage, and a thiadiazole moiety, suggesting diverse pharmacological applications.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C12H12ClN5S2\text{C}_{12}\text{H}_{12}\text{ClN}_5\text{S}_2

Key structural components include:

  • Imidazole ring : Known for its role in various biological activities.
  • Thioether linkage : Enhances the lipophilicity and biological activity.
  • Thiadiazole moiety : Associated with antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing imidazole and thiadiazole functionalities exhibit significant biological activities, including:

  • Antitumor Activity : Compounds similar to this structure have been reported to inhibit key enzymes involved in cancer progression. For instance, studies show that derivatives can inhibit Raf kinase activity, demonstrating potential as anticancer agents .
  • Antimicrobial Properties : The presence of the thioether and imidazole rings contributes to antimicrobial effects against various pathogens .
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through various mechanisms.

The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. The imidazole and thiadiazole rings allow for potential binding interactions that could inhibit or modulate enzyme activity. The chlorophenyl and phenyl groups may enhance binding affinity through hydrophobic interactions .

Case Studies

  • Anticancer Activity :
    • A study evaluated the anticancer properties of compounds related to the imidazole and thiadiazole structures against the NCI-60 human cancer cell lines. Notably, certain derivatives demonstrated IC50 values as low as 1.47 μM against breast cancer cell lines, indicating potent cytotoxicity .
  • Antimicrobial Activity :
    • Various derivatives were tested for their antimicrobial efficacy against bacterial strains. Compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with some achieving MIC values in the low micromolar range .

Data Table: Summary of Biological Activities

Compound NameStructural FeaturesBiological ActivityIC50/Other Values
This compoundImidazole, Thioether, ThiadiazoleAnticancer, AntimicrobialIC50 = 1.47 μM (Breast Cancer)
1-(4-chlorophenyl)-1H-imidazole-2-thiolImidazole ring with thiol groupAntimicrobialMIC = Low µM
N-(3-trifluoromethylphenyl)-2-thiazoleacetamideThiazole instead of imidazoleAnticancerVarious

Scientific Research Applications

Structural Characteristics

This compound features a complex structure characterized by:

  • Imidazole Ring : A five-membered aromatic ring that is crucial for biological interactions.
  • Thioether Linkage : Enhances reactivity and biological activity.
  • Thiadiazole Group : Known for various pharmacological properties.

Medicinal Chemistry

Due to its structural features, this compound may exhibit significant biological activities, such as:

  • Antimicrobial Activity : It can act against various bacterial strains.
  • Antifungal Properties : Potential applications in treating fungal infections.
  • Anticancer Effects : The compound has shown promise in inhibiting cancer cell growth.

Recent studies have demonstrated that derivatives of imidazole and thiadiazole exhibit various pharmacological activities including anticancer, antibacterial, and antifungal properties .

Biological Studies

The compound can be utilized in studies aimed at understanding the interaction of imidazole derivatives with biological targets. For example:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is particularly relevant for kinases involved in cancer progression .

Chemical Biology

It serves as a probe to study the mechanisms of action of similar compounds in biological systems. Its unique structure allows researchers to explore how modifications affect biological activity.

Case Studies

  • Anticancer Evaluation : A study synthesized several thiadiazole derivatives and evaluated their anticancer activities against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard treatments like cisplatin .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with specific targets such as dihydrofolate reductase (DHFR). This approach helps elucidate the potential mechanisms through which these compounds exert their effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares structural motifs with several analogs, differing primarily in substituents on the imidazole, thiadiazole, or aromatic rings. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound ID/Name Molecular Formula Substituents (Imidazole/Thiadiazole) Melting Point (°C) Yield (%) Key Features/Data Source
Target Compound (G786-1024) C₁₅H₁₄ClN₅OS₂ 4-Cl-C₆H₄ (Imidazole); 5-Me (Thiadiazole) N/A N/A High molecular weight, chloro-substituted aromaticity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) Not specified 4-Cl-Benzyl (Thiadiazole); isopropyl-phenoxy 138–140 82 Enhanced hydrophobicity due to isopropyl group
2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) Not specified 5-Me-Benzimidazole; 4-Cl-C₆H₄ (Thiadiazole) 190–194 58 Rigid benzimidazole core increases thermal stability
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) Not specified 4-F-C₆H₄/4-MeO-C₆H₄ (Imidazole); thiazole N/A N/A Fluorine and methoxy groups modulate electronic properties
2-{[5-(4-Chlorophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide C₁₉H₁₈ClN₃O₂S₂ 4-Cl-C₆H₄ (Imidazole); thiophene-methyl N/A N/A Thiophene moiety introduces π-π stacking potential

Key Observations :

  • Chlorophenyl vs.
  • Thiadiazole vs. Thiazole : Thiadiazole rings (e.g., in 4d ) confer higher thermal stability (MP: 190–194°C) compared to thiazole derivatives, likely due to increased ring rigidity.
  • Substituent Effects on Melting Points : Bulkier groups (e.g., isopropyl in 5j ) reduce melting points (138–140°C), whereas planar benzimidazole cores (4d ) elevate them (190–194°C).

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